

Authored for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: *1-(1-adamantylcarbonyl)-1H-pyrazole*

Cat. No.: *B457894*

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This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of adamantane-1-carboxylic acid pyrazolide derivatives. By leveraging the unique physicochemical properties of the adamantane cage and the versatile pharmacological profile of the pyrazole ring, these hybrid molecules represent a promising scaffold in modern medicinal chemistry.

Introduction: The Strategic Fusion of Adamantane and Pyrazole

The convergence of adamantane and pyrazole moieties in a single molecular entity is a deliberate strategy in drug design, aiming to synergize their individual strengths.

- **The Adamantane Moiety:** First discovered in 1933, adamantane is a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon.[1] Its bulky cage-like structure is not easily metabolized, which can enhance the bioavailability and prolong the half-life of a drug.[2] The lipophilicity of the adamantane core facilitates interaction with biological membranes and hydrophobic pockets within target proteins.[3] This has led to its incorporation into numerous

approved drugs, including antivirals (Amantadine, Rimantadine), a neurological agent (Memantine), and an antidiabetic (Saxagliptin).[3][4]

- The Pyrazole Nucleus: Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole and its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant effects.[5][6][7] The pyrazole ring is a key pharmacophore in several marketed drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[8]

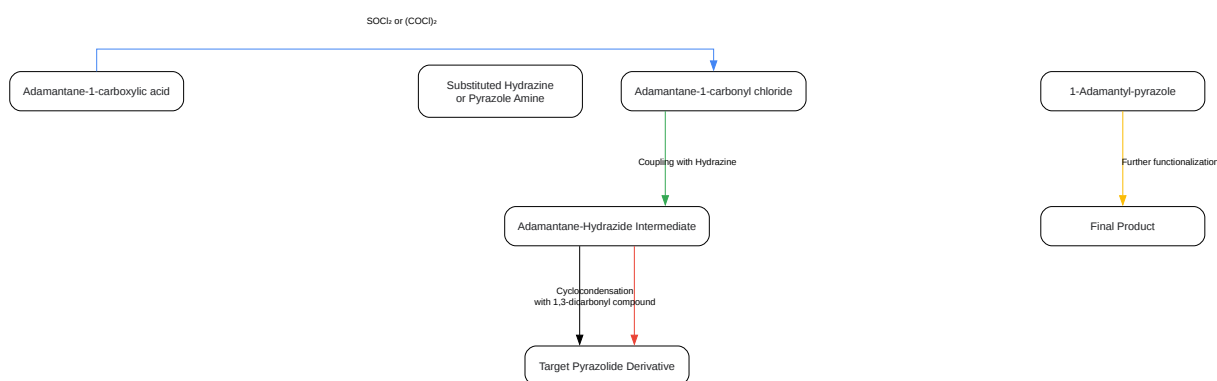
The combination of these two scaffolds into adamantane-1-carboxylic acid pyrazolides creates molecules with a unique three-dimensional structure and a rich potential for biological activity, driven by the metabolic stability and lipophilicity of the adamantane core and the proven pharmacological versatility of the pyrazole ring.

Synthetic Strategies and Mechanistic Considerations

The synthesis of adamantane-1-carboxylic acid pyrazolide derivatives typically involves the formation of an amide bond between adamantane-1-carboxylic acid (or its activated form) and a pyrazole-containing amine, or the construction of the pyrazole ring from an adamantane-containing precursor. A common and efficient approach involves the reaction of 1-adamantanecarbonyl chloride with functionally substituted amines or hydrazines.[9]

General Synthetic Workflow

The following diagram illustrates a prevalent pathway for synthesizing these target compounds, starting from adamantane-1-carboxylic acid.



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Caption: General synthetic pathways to adamantane pyrazolide derivatives.

Causality Behind Experimental Choices:

- Activation of Carboxylic Acid: Adamantane-1-carboxylic acid itself is not reactive enough to form an amide bond directly. Conversion to the more electrophilic acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and highly effective activation method. This dramatically increases the reaction rate and yield.[4]

- Cyclocondensation: The formation of the pyrazole ring via cyclocondensation of a hydrazide intermediate with a 1,3-dicarbonyl compound is a classic and reliable method in heterocyclic chemistry.[8] The choice of the 1,3-dicarbonyl substrate directly dictates the substitution pattern on the final pyrazole ring, allowing for systematic exploration of structure-activity relationships.

Biological Activities and Therapeutic Potential

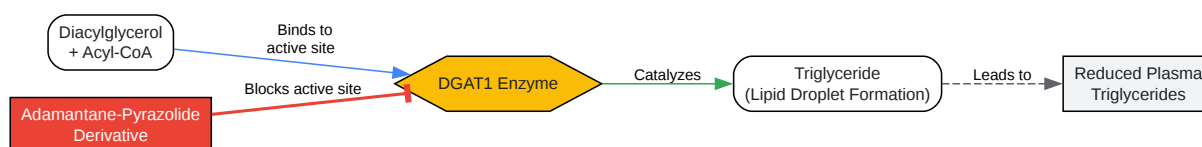
The fusion of adamantane and pyrazole scaffolds has yielded derivatives with a wide spectrum of biological activities. The lipophilic adamantane group often enhances cell membrane penetration and metabolic stability, while the pyrazole core interacts with specific biological targets.[2][3]

Summary of Reported Biological Activities

Activity Domain	Specific Target / Effect	Example Compound Class	Reference
Antiviral	Inhibition of viral replication (e.g., smallpox vaccine virus)	Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate	[2]
Antidiabetic	Diacylglycerol acyltransferase 1 (DGAT1) inhibition	Adamantane carboxylic acid derivatives	[10]
Anticancer	Inhibition of DNA 6mA demethylase ALKBH1	1H-Pyrazole-4-carboxylic acid derivatives	[11]
Neurological	Blockade of AMPA-type glutamate receptors	Adamantane derivatives (e.g., IEM-1460)	[12]
Antimicrobial	Inhibition of bacterial and fungal growth	Adamantane derivatives with hydrazide-hydrazone moiety	[4]

Mechanism of Action: A Focus on Enzyme Inhibition

Many adamantane-pyrazolide derivatives exert their effects through the inhibition of specific enzymes. For example, adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical for triglyceride synthesis.[10] Inhibition of DGAT1 is a validated strategy for treating obesity and type 2 diabetes.



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Caption: Mechanism of DGAT1 inhibition by adamantane derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount in drug development. For adamantane derivatives, modifications at either the adamantane cage or the appended functional group can significantly alter potency and selectivity.

- **Adamantane Core:** The position of substitution on the adamantane cage is critical. Bridgehead positions (1, 3, 5, 7) are the most stable and common points of attachment.
- **Pyrazolide Substituents:** The nature and position of substituents on the pyrazole ring profoundly influence target binding. For instance, in studies of pyrazole-based inhibitors, the introduction of a cyclic moiety connected to the pyrazole core was found to be favorable for addressing specific enzyme subsites.[13] Bulky, lipophilic groups may enhance binding in hydrophobic pockets, whereas polar groups can form hydrogen bonds.[14]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following are representative procedures for synthesis and characterization.

Protocol 5.1: Synthesis of Hydrazone of 1-Adamantanecarboxylic Acid

This protocol describes the synthesis of a key intermediate for subsequent pyrazole formation, adapted from published methods.[4]

Materials:

- Tricyclo[3.3.1.1^{3,7}]decane-1-carbonyl chloride (Adamantane-1-carbonyl chloride)
- Hydrazine hydrate (100%)
- Ethanol (96%)
- Round-bottomed flask, reflux condenser, magnetic stirrer

Procedure:

- Place adamantane-1-carbonyl chloride (1.0 mmol, 0.2 g) into a 50 mL round-bottomed flask.
- Add 5 mL of 96% ethanol and heat the mixture to reflux with stirring to dissolve the solid.
- Carefully add 1.1 mmol of 100% hydrazine hydrate dropwise to the refluxing solution.
- Continue heating under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure hydrazone.

Self-Validation: The identity and purity of the synthesized hydrazone must be confirmed using standard analytical techniques:

- ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of starting material.

- Mass Spectrometry (MS): To verify the molecular weight of the product.
- Melting Point (M.p.): To assess purity.

Protocol 5.2: General Procedure for Pyrazole Formation

This protocol outlines the cyclization step to form the final pyrazole product.

Materials:

- Adamantane-1-carboxylic acid hydrazide (from Protocol 5.1)
- A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)
- Glacial acetic acid (as solvent and catalyst)
- Reflux apparatus

Procedure:

- Dissolve the adamantane hydrazide (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottomed flask.
- Add the 1,3-dicarbonyl compound (1.1 mmol) to the solution.
- Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate by vacuum filtration.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure adamantane-pyrazolide derivative.

Self-Validation: Characterize the final product using NMR, MS, and elemental analysis to confirm its structure and purity. The $^1\text{H-NMR}$ spectrum should show a characteristic singlet for the pyrazole C4-H proton.[\[15\]](#)

Future Perspectives

The field of adamantane-1-carboxylic acid pyrazolide derivatives is ripe with opportunity. Future research should focus on:

- **Expanding Chemical Diversity:** Synthesizing novel derivatives with diverse substitution patterns on both the adamantane and pyrazole moieties to build comprehensive SAR libraries.
- **Exploring New Therapeutic Areas:** Screening these compounds against a wider range of biological targets, including kinases, proteases, and GPCRs, which are known to be modulated by pyrazole-containing molecules.
- **Computational Modeling:** Employing molecular docking and other computational tools to predict binding modes and guide the rational design of more potent and selective inhibitors.
- **Pharmacokinetic Profiling:** Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies on lead compounds to assess their drug-like properties and potential for in vivo efficacy.

By systematically exploring the chemical space and biological potential of these unique hybrid molecules, researchers can unlock new therapeutic agents for a variety of diseases.

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